molecular formula C27H24N4 B15098710 N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890625-98-6

N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15098710
CAS No.: 890625-98-6
M. Wt: 404.5 g/mol
InChI Key: QACFXKAYDLQKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methyl group, 3,5-diphenyl substituents on the pyrimidine core, and a 4-ethylphenylamine moiety at the 7-position.

Properties

CAS No.

890625-98-6

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C27H24N4/c1-3-20-14-16-23(17-15-20)28-25-18-24(21-10-6-4-7-11-21)29-27-26(19(2)30-31(25)27)22-12-8-5-9-13-22/h4-18,28H,3H2,1-2H3

InChI Key

QACFXKAYDLQKAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or transporters, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Core Substituent Variations

Key structural analogs (Table 1) highlight variations in substituents at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core:

Compound Name 3-Position 5-Position 7-Amine Substituent Biological Activity (Source)
N-(4-Ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Phenyl 4-Ethylphenyl Not reported
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Phenyl 4-Chlorophenyl Not reported
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC = 0.5 µg/mL)
MPZP 4-Methoxy-2-methylphenyl 2,5-Dimethyl Bis(2-methoxyethyl) CRF1 receptor antagonism
DPA-714 4-(2-Fluoroethoxy)phenyl 5,7-Dimethyl Diethylacetamide TSPO ligand (neuroimaging)

Key Observations :

  • Anti-Mycobacterial Activity : Fluorinated analogs (e.g., compound 33) show potent activity (MIC = 0.5 µg/mL), suggesting electron-withdrawing groups enhance target binding . The ethyl group’s electron-donating nature may reduce efficacy in this context.
  • Receptor Binding : MPZP’s methoxy and dimethyl groups optimize CRF1 receptor affinity, whereas the target’s ethylphenyl group may sterically hinder interactions in similar pathways .

Amine Substituent Modifications

The 7-amine group’s substituent significantly impacts pharmacological profiles:

  • Pyridinylmethyl Derivatives (Compounds 47–51) : Substitutions at the pyridine 6-position (methyl, methoxy, piperidinyl) modulate solubility and binding. Melting points range from 151–187°C, correlating with crystallinity and purity (HPLC >98%) .
  • Chlorophenyl vs. Ethylphenyl : The chlorophenyl analog (CAS 890624-32-5) may exhibit higher metabolic stability due to chlorine’s resistance to oxidative degradation compared to ethyl.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Ethyl and phenyl groups reduce aqueous solubility compared to polar substituents (e.g., pyridinylmethyl in compound 33) .
  • Melting Points : Analogs with rigid substituents (e.g., compound 50, mp 185–187°C) suggest the target compound may exhibit similar thermal stability.

Biological Activity

N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure incorporates various substituents that influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4C_{23}H_{24}N_4 with a molecular weight of 404.5 g/mol. The compound features:

  • Ethylphenyl group at the nitrogen position
  • Two phenyl groups at the 3 and 5 positions
  • Methyl group at the 2 position

This structural configuration contributes to its diverse biological activities and potential applications in drug development.

This compound exhibits significant biological activity primarily through its interactions with various molecular targets. It has been noted for its potential to act as an inhibitor of specific kinases or transporters, influencing cellular signaling pathways and metabolic processes. Research indicates that the amino groups present enhance its binding affinity to specific proteins involved in disease pathways .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated efficacy against CDK9/2, suggesting a potential for this compound to inhibit these kinases as well .

Antimycobacterial Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, making them candidates for treating tuberculosis. This compound may exhibit similar properties due to its structural characteristics .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be compared with other compounds in the same class. The following table summarizes key structural features and their associated biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineSulfonamide groupVaries; less studiedDifferent substituents affect activity
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneNitro groupPotentially high activityDistinct functional groups lead to different reactivity

The uniqueness of this compound lies in its specific substituents that enhance its biological activities compared to similar compounds .

Case Studies and Research Findings

In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Inhibition Studies : A series of synthesized derivatives demonstrated moderate drug-likeness and sufficient safety profiles in silico .
  • Antitumor Evaluation : Compounds similar to this compound have shown promising results against A549 lung cancer cells and MDA-MB-231 breast cancer cells .

These findings suggest that further exploration into the pharmacological properties of this compound could yield significant therapeutic benefits.

Q & A

Q. Basic

  • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., ethylphenyl, methyl groups) and rule out regioisomers .
  • HRMS: Verify molecular weight and isotopic patterns .
  • Melting Point: Compare with literature values (e.g., analogs in have melting points ranging 159–273°C) .
  • HPLC: Assess purity (>95% recommended for biological assays) .

How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Q. Advanced

  • Variable Substituents: Synthesize analogs with modifications at positions 2, 3, 5, and 7 (e.g., replace ethylphenyl with fluorophenyl or methoxyphenyl) and test activity in target assays (e.g., enzyme inhibition, cytotoxicity) .
  • Key Assays:
    • Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., CDK2) or other targets using fluorescence polarization assays .
    • Cellular Activity: Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ in MTT assays) .
  • Data Analysis: Use statistical tools (e.g., ANOVA) to compare substituent effects and identify pharmacophores .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay Conditions: Control variables like solvent (DMSO concentration), pH, and cell passage number .
  • Solubility: Pre-test solubility in assay buffers; use co-solvents (≤0.1% DMSO) if needed .
  • Metabolic Stability: Compare half-life in microsomal assays (e.g., human liver microsomes) to rule out rapid degradation .
  • Orthogonal Validation: Confirm activity in in vivo models (e.g., xenografts) if in vitro data is inconsistent .

What computational strategies can predict molecular targets or optimize activity?

Q. Advanced

  • Molecular Docking: Use tools like AutoDock Vina to model interactions with targets (e.g., CDK2, CRF1) identified in and .
  • QSAR Models: Train models on analogs (e.g., trifluoromethyl-containing pyrazolo[1,5-a]pyrimidines) to predict activity and guide synthesis .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .

What reaction conditions optimize Suzuki coupling for this scaffold?

Q. Basic

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
  • Base: Na₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems .
  • Temperature: 60–80°C for 12–24 hours .
  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How to improve metabolic stability for in vivo applications?

Q. Advanced

  • Trifluoromethyl Groups: Introduce at position 2 (e.g., as in ) to enhance metabolic resistance and binding affinity .
  • Deuterium Exchange: Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask amine groups with enzymatically cleavable moieties (e.g., acetyl) to improve pharmacokinetics .

What role do electron-withdrawing substituents play in enzyme inhibition?

Q. Advanced

  • Fluorophenyl Groups: At position 3 or 5 (e.g., compound 32 in ) enhance potency by stabilizing ligand-target interactions via σ-hole effects .
  • Methoxy Groups: Increase solubility but may reduce membrane permeability; balance with logP optimization (target 2–4) .

How to validate molecular targets using genetic knock-out models?

Q. Advanced

  • CRISPR/Cas9: Knock out putative targets (e.g., CDK2, IKBKG) in cell lines and assess compound activity loss .
  • siRNA Screening: Transiently silence targets and measure IC₅₀ shifts (e.g., ≥10-fold increase suggests target relevance) .

What are the limitations of current synthetic methods for scale-up?

Q. Advanced

  • Catalyst Cost: Pd-based catalysts are expensive; explore ligand-free conditions or recyclable systems (e.g., Pd nanoparticles) .
  • Purification: Chromatography is impractical for large batches; optimize crystallization (e.g., using ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.